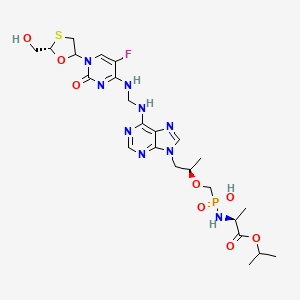
Emtricitabine Dephenyl Tenofovir Alafenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emtricitabine Dephenyl Tenofovir Alafenamide is a combination of two antiviral agents, Emtricitabine and Tenofovir Alafenamide. These compounds are primarily used in the treatment and prevention of HIV-1 infection. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI), while Tenofovir Alafenamide is a nucleotide reverse transcriptase inhibitor (NtRTI). Together, they work to inhibit the replication of the HIV virus, thereby reducing the viral load in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine involves the use of a fluorinated cytidine analog
Industrial Production Methods: Industrial production of these compounds involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity, adhering to stringent regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Emtricitabine and Tenofovir Alafenamide undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for their activation and metabolism in the body .
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, the stability of these compounds can be tested under acidic, basic, and oxidative conditions to ensure their efficacy and safety .
Major Products Formed: The major products formed from these reactions are the active metabolites that inhibit the HIV reverse transcriptase enzyme. These metabolites are crucial for the antiviral activity of the compounds .
Wissenschaftliche Forschungsanwendungen
Emtricitabine Dephenyl Tenofovir Alafenamide has a wide range of scientific research applications. In medicine, it is used for the treatment and prevention of HIV-1 infection. It is also being studied for its potential use in the treatment of hepatitis B virus (HBV) infection . In biology, these compounds are used to study viral replication and the mechanisms of antiviral resistance . In chemistry, they serve as models for the development of new antiviral agents .
Wirkmechanismus
The mechanism of action of Emtricitabine and Tenofovir Alafenamide involves the inhibition of the HIV reverse transcriptase enzyme. Emtricitabine, a cytidine analog, is incorporated into the viral DNA, causing chain termination. Tenofovir Alafenamide, an adenosine analog, undergoes intracellular metabolism to form tenofovir diphosphate, which also inhibits the reverse transcriptase enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Emtricitabine and Tenofovir Disoproxil Fumarate
- Bictegravir, Emtricitabine, and Tenofovir Alafenamide
- Dolutegravir, Emtricitabine, and Tenofovir Disoproxil Fumarate
Uniqueness: Emtricitabine Dephenyl Tenofovir Alafenamide is unique due to its improved safety profile and higher efficacy compared to similar compounds. Tenofovir Alafenamide, in particular, has been shown to have better renal and bone safety compared to Tenofovir Disoproxil Fumarate .
Eigenschaften
Molekularformel |
C24H35FN9O8PS |
|---|---|
Molekulargewicht |
659.6 g/mol |
IUPAC-Name |
[(2R)-1-[6-[[[5-fluoro-1-[(2S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid |
InChI |
InChI=1S/C24H35FN9O8PS/c1-13(2)41-23(36)15(4)32-43(38,39)12-40-14(3)5-33-11-30-19-21(28-10-29-22(19)33)27-9-26-20-16(25)6-34(24(37)31-20)17-8-44-18(7-35)42-17/h6,10-11,13-15,17-18,35H,5,7-9,12H2,1-4H3,(H,26,31,37)(H,27,28,29)(H2,32,38,39)/t14-,15+,17?,18+/m1/s1 |
InChI-Schlüssel |
VRYUFPOJFNCDBJ-COJCKYOVSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CS[C@H](O4)CO)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)O |
Kanonische SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


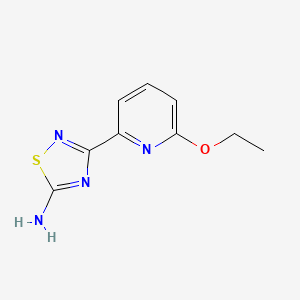



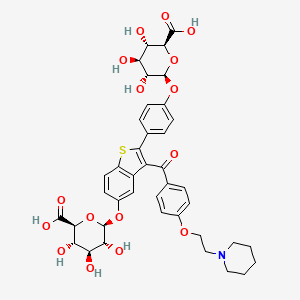
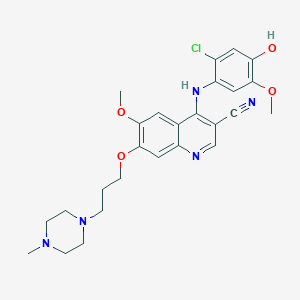
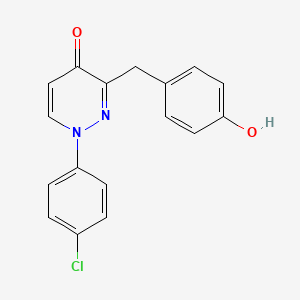
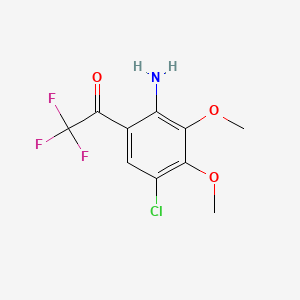

![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)

![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
